3-Bromo-2,6-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

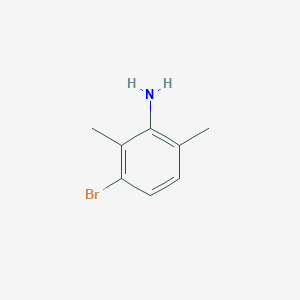

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRMPGSFIAVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Key Synthetic Building Block

An In-Depth Technical Guide to 3-Bromo-2,6-dimethylaniline (CAS: 53874-26-3)

This compound, identified by the CAS number 53874-26-3, is a halogenated aromatic amine that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique substitution pattern—a bromine atom positioned meta to the amino group and flanked by two methyl groups—imparts specific steric and electronic properties that make it a valuable precursor for complex molecular architectures. While its isomer, 4-bromo-2,6-dimethylaniline, is well-documented as a key intermediate for pharmaceuticals like the HIV-1 therapy drug Rilpivirine, the 3-bromo variant offers a distinct reactivity profile for researchers exploring novel chemical space.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles to support its application in pharmaceutical, agrochemical, and materials science research.[1][3]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53874-26-3 | [4][5] |

| Molecular Formula | C₈H₁₀BrN | [4][6] |

| Molecular Weight | 200.08 g/mol | [5][6] |

| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [1][7] |

| Appearance | Data not consistently available; typically a solid or liquid | |

| Purity | Typically ≥95% from commercial suppliers | [8] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [9] |

| logP (Octanol-Water Partition Coeff.) | 2.7 (Computed) | [6] |

| Storage Conditions | Room temperature, inert atmosphere, away from light | [1][5] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of brominated 2,6-dimethylaniline isomers is a classic example of regioselectivity in electrophilic aromatic substitution, where reaction conditions dictate the position of the incoming electrophile.

The Challenge of Regioselectivity

Direct bromination of 2,6-dimethylaniline typically yields the 4-bromo isomer as the major product.[10] The amino group is a powerful ortho-, para-director. With the ortho positions sterically hindered by the methyl groups, the para position is electronically and sterically favored for electrophilic attack.

However, to achieve substitution at the meta-position (C3), the directing influence of the amino group must be modulated. This is accomplished by performing the bromination in a strongly acidic medium.[10]

Causality of Meta-Direction: In a highly acidic environment (e.g., concentrated H₂SO₄ or excess HCl), the lone pair of electrons on the aniline's nitrogen atom is protonated, forming the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, electrophilic attack by bromine is directed to the meta-position, yielding this compound.[11] This principle is a cornerstone of controlling selectivity in aniline chemistry.

Visualizing the Synthetic Pathway

The diagram below illustrates the selective synthesis of the 3-bromo isomer from 2,6-dimethylaniline.

Caption: Synthetic route to this compound via acid-mediated bromination.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of aniline bromination.[10][11]

Materials:

-

2,6-Dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Liquid Bromine (Br₂)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Anilinium Salt Formation: In a flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethylaniline in a suitable solvent like DCM. Cool the solution in an ice bath to 0 °C. Slowly add an excess of concentrated sulfuric or hydrochloric acid while stirring. The formation of the anilinium salt is an exothermic reaction; maintain the temperature at 0-5 °C.

-

Bromination: While maintaining the low temperature, slowly add a stoichiometric equivalent of liquid bromine dropwise to the reaction mixture. Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and prevent over-bromination.

-

Reaction Quench: Once the reaction is complete (as indicated by TLC), carefully pour the mixture over crushed ice. This will precipitate the product salt and quench any unreacted bromine.

-

Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is > 8. The free amine product will be liberated. Transfer the mixture to a separatory funnel and extract the organic layer with DCM (3x).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to achieve high purity.

Section 3: Applications in Research and Development

This compound is a versatile intermediate primarily utilized in:

-

Pharmaceutical Synthesis: As a functionalized aniline, it is a key starting point for building the core structures of various active pharmaceutical ingredients (APIs).[1] The bromine atom serves as a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the amine group can be used for amide bond formation or as a directing group.

-

Agrochemicals: Its structure is incorporated into novel pesticides and herbicides.

-

Dyes and Pigments: The aromatic amine scaffold is a classic component of many chromophores used in the synthesis of dyes.[1]

-

Functional Materials: It is used in the development of advanced materials for electronics and other specialized applications.[3]

Visualizing Core Reactivity

The following diagram illustrates the primary reaction pathways available for this molecule, highlighting its utility as a synthetic hub.

Caption: Key reaction sites on this compound for molecular elaboration.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified with specific hazards that require appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Source: Representative data from suppliers.[8] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust. Do not breathe dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep in a dark place under an inert atmosphere to prevent degradation.[1][5]

-

Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations.

Section 5: Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques. While specific spectra are proprietary to manufacturers, researchers can expect to find data for NMR, HPLC, and Mass Spectrometry available from suppliers to validate the identity and quality of the material.[5][8][9]

References

- 1. This compound [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. 53874-26-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 53874-26-3 | MFCD16658602 | this compound [aaronchem.com]

- 5. 53874-26-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]

- 9. ambeed.com [ambeed.com]

- 10. prepchem.com [prepchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 3-Bromo-2,6-dimethylaniline

An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document delves into its core physical and chemical properties, reactivity, synthesis considerations, and safety protocols, offering field-proven insights to support laboratory and scale-up operations.

Molecular Identity and Structural Characteristics

This compound is an aromatic amine distinguished by a bromine substituent at the meta-position relative to the amino group, and two methyl groups ortho to the amine. This specific substitution pattern dictates its unique reactivity and steric profile.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Bromo-2,6-dimethyl-phenylamine, Benzenamine, 3-bromo-2,6-dimethyl-[1]

Molecular Structure Representations:

-

SMILES: CC1=C(C(=C(C=C1)Br)C)N[1]

-

InChI: InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction temperatures, and purification methods. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 200.08 g/mol | [1][2][5] |

| Boiling Point | 273.7±35.0°C at 760 mmHg | [2] |

| Appearance | Data not consistently available; related bromo-dimethylanilines are solids or liquids. | [7][8] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

| LogP (Consensus) | ~2.7 | [1][6] |

| Storage | Room temperature, away from light, under an inert atmosphere. | [2][3] |

Chemical Profile and Reactivity Insights

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo functional groups.

-

Nucleophilic Amine: The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and the formation of Schiff bases. The presence of two ortho methyl groups provides significant steric hindrance, which can influence the regioselectivity and rate of reactions at the nitrogen atom.

-

Aryl Bromide: The bromine atom is a key functional group for cross-coupling reactions. It readily participates in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position of the aniline ring.

-

Synthetic Intermediate: This compound is crucial in the production of various pharmaceuticals and agrochemicals.[2] Its structure enables the strategic introduction of additional functional groups, making it a valuable component in the development of Active Pharmaceutical Ingredients (APIs).[2] It is also utilized in the synthesis of dyes and pigments.[2]

Synthesis Strategy and Mechanistic Considerations

The synthesis of brominated 2,6-dimethylaniline isomers is highly dependent on the reaction conditions, particularly the acidity of the medium. This provides a clear example of how experimental parameters can be manipulated to control regioselectivity.

The bromination of 2,6-dimethylaniline can yield different isomers:

-

In Glacial Acetic Acid: The reaction predominantly yields 4-bromo-2,6-dimethylaniline.[9][10]

-

In Strongly Acidic Medium (e.g., H₂SO₄): The reaction favors the formation of this compound.[9][10] This is a critical insight for any researcher aiming to synthesize this specific isomer. The acidity of the medium influences the electronic properties of the aniline ring, thereby directing the electrophilic bromine to the meta-position.

Caption: Regioselective Bromination of 2,6-Dimethylaniline.

Conceptual Experimental Protocol: Synthesis of this compound

The following protocol is based on the established principles of aniline bromination in acidic media.

-

Aniline Salt Formation: Dissolve 2,6-dimethylaniline in a strong acid, such as concentrated sulfuric acid, under cooling to form the anilinium salt. This deactivates the ring and directs substitution to the meta-position.

-

Bromination: Slowly add a solution of bromine in the same strong acid to the reaction mixture, maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product as a salt.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to deprotonate the aniline and liberate the free base. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets for closely related compounds.

-

Hazard Classification: While specific data for the 3-bromo isomer is limited, related brominated anilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[11] They can cause skin and serious eye irritation.[3][7][11]

GHS Pictograms (Anticipated based on related compounds):

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][8]

-

Response:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

-

Conclusion

This compound is a strategically important chemical intermediate whose utility is defined by its unique substitution pattern. A thorough understanding of its physicochemical properties, reactivity, and the nuances of its synthesis—particularly the influence of reaction conditions on isomeric outcomes—is paramount for its effective and safe use in research and development. This guide provides the foundational knowledge and practical insights required for scientists and professionals to leverage this versatile molecule in the creation of novel chemical entities.

References

- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]

- 4. danabiosci.com [danabiosci.com]

- 5. chemscene.com [chemscene.com]

- 6. 53874-26-3|this compound| Ambeed [ambeed.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of 3-Bromo-2,6-dimethylaniline, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its fundamental properties, delve into the mechanistic principles governing its synthesis, detail its applications, and provide validated experimental protocols.

Core Molecular and Physical Characteristics

This compound is a substituted aniline derivative whose unique steric and electronic properties make it a valuable building block in organic synthesis. The presence of two methyl groups ortho to the amine functionality, combined with a bromine atom at the meta position, offers a specific scaffold for constructing complex molecules.

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [1][2][3][4] |

| Molecular Weight | 200.08 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 53874-26-3 | [1][3][6] |

| MDL Number | MFCD16658602 | [1][3][5] |

| Appearance | Data not consistently available; related bromoanilines are often crystalline solids. | |

| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [5] |

| SMILES | CC1=C(N)C(C)=C(Br)C=C1 | [3] |

| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [5] |

Synthesis and Mechanistic Insights: The Principle of Regioselectivity

The synthesis of brominated 2,6-dimethylaniline isomers is a classic example of kinetic versus thermodynamic control and the directing effects of substituents in electrophilic aromatic substitution. The choice of reaction medium is the critical determinant for the regiochemical outcome, specifically whether the bromine atom is directed to the C4 (para) or C3 (meta) position.

The Causality of Reaction Conditions

The amine group (-NH₂) is a powerful activating, ortho, para-directing group due to the lone pair on the nitrogen atom, which can donate electron density into the aromatic ring through resonance. However, in a strongly acidic medium (e.g., concentrated sulfuric acid), the amine is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director because the positive charge withdraws electron density from the ring inductively, making the meta position the least deactivated and thus the most favorable for electrophilic attack.

-

Para-Bromination (4-Bromo Isomer): In less acidic media like glacial acetic acid, the aniline exists in equilibrium with its protonated form. The free aniline is highly reactive, and bromination occurs rapidly at the electron-rich para position (the ortho positions being sterically hindered by the methyl groups). This is the kinetically favored pathway.[2]

-

Meta-Bromination (3-Bromo Isomer): In a strongly acidic medium, the equilibrium is pushed almost entirely toward the anilinium ion. The aromatic ring is significantly deactivated, and substitution is directed to the meta position, yielding this compound.[2] This pathway requires harsher conditions but provides access to the thermodynamically more stable, though less intuitively formed, product.

The following diagram illustrates this principle of controlled regioselectivity.

Caption: Regioselective bromination of 2,6-dimethylaniline.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][5] Its utility stems from the presence of two distinct reactive sites:

-

The Bromo Group (C-Br): This site is ideal for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for assembling biaryl structures or introducing complex amine functionalities.

-

The Amino Group (-NH₂): This nucleophilic site can be readily acylated, alkylated, or used to form heterocycles, providing another handle for molecular elaboration.

While specific, publicly disclosed applications for the 3-bromo isomer are less common than for its 4-bromo counterpart, its potential is clear. For instance, it is a logical precursor for compounds where substitution is required at the 3-position of the 2,6-dimethylaniline scaffold, a motif found in various kinase inhibitors and other targeted therapies. The steric hindrance provided by the flanking methyl groups can also impart unique conformational properties and metabolic stability to the final active pharmaceutical ingredient (API).

Experimental Protocols

The following protocols are provided as representative examples. All procedures must be conducted by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Protocol 1: Synthesis of this compound

This protocol is based on the established principle of electrophilic bromination in a strongly acidic medium to achieve meta-direction.

Materials:

-

2,6-Dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Acidification: In a round-bottom flask equipped with a magnetic stirrer, cautiously add 2,6-dimethylaniline (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution of the anilinium salt is formed.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. Alternatively, liquid bromine (1.05 eq) can be added slowly.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8. Exercise extreme caution as this step is highly exothermic and will release CO₂ gas.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Representative Application - Buchwald-Hartwig Amination

This protocol demonstrates the use of this compound as a substrate in a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine coupling partner (1.2 eq) to the flask.

-

Atmosphere Control: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.

-

Reaction: Heat the mixture with vigorous stirring to 100 °C. Monitor the reaction's progress until the starting material is consumed.

-

Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired N-arylated product.

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate care.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]

- 4. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple data recitation to offer a comprehensive understanding grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis with a focus on regiochemical control, explore its reactivity as a versatile building block, detail its applications in modern pharmaceutical and materials science, and outline the necessary protocols for its safe handling and characterization.

Core Identity and Physicochemical Profile

This compound is an aromatic amine whose utility is defined by the specific arrangement of its functional groups: an amino group, two sterically hindering methyl groups ortho to the amine, and a bromine atom meta to the amine. This substitution pattern is key to its role in constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-2,6-dimethylphenylamine | [1] |

| CAS Number | 53874-26-3 | [2] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 52 - 54 °C | |

| Boiling Point | 264 °C (at 760 mmHg) | |

| Solubility | Miscible with chloroform, dichloromethane, methanol | [3] |

Synthesis with Regiochemical Control: A Mechanistic Perspective

The synthesis of this compound is a classic case study in electrophilic aromatic substitution, where reaction conditions dictate the regiochemical outcome. The primary challenge is to direct the incoming electrophile (Br⁺) to the C3 position in the presence of the strongly activating, ortho-, para-directing amino group (-NH₂) and the weakly activating, ortho-, para-directing methyl groups (-CH₃).

The Challenge of Direct Bromination

Direct bromination of 2,6-dimethylaniline under neutral conditions (e.g., Br₂ in acetic acid) overwhelmingly yields the 4-bromo isomer (4-Bromo-2,6-dimethylaniline).[4][5] This is because the C4 position is para to the powerful -NH₂ directing group and is sterically accessible. The amino group's activating effect is so potent that polysubstitution is also a significant risk.[6]

Protocol 1: Directed Bromination in Strongly Acidic Medium

To achieve the desired 3-bromo isomer, the directing influence of the amino group must be fundamentally altered. This is accomplished by conducting the reaction in a strongly acidic medium.

Causality of Experimental Choice: In a strong acid (e.g., H₂SO₄ or excess HBr), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. The directing influence now falls to the two ortho, para-directing methyl groups. The positions ortho to the methyl groups are C3 and C5, and the position para to one methyl and ortho to the other is C4. With the C4 position deactivated by the adjacent anilinium ion, the incoming electrophile is directed to the C3 (and C5) position, which is meta to the anilinium group.

Experimental Workflow: Synthesis via Acidic Bromination

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

-

Anilinium Salt Formation: Charge the flask with 2,6-dimethylaniline. Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. The temperature should be maintained below 10 °C.

-

Bromination: Once the anilinium salt solution is homogeneous and cooled to 0-5 °C, add a solution of bromine in sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This will precipitate the product as a salt.

-

Neutralization: Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic. This deprotonates the anilinium ion and liberates the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography.

Characterization and Analytical Profile

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the two non-equivalent methyl groups (-CH₃).- A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.- Two doublets in the aromatic region, corresponding to the two coupled aromatic protons. |

| ¹³C NMR | - Two signals for the two methyl carbons.- Six distinct signals in the aromatic region, including a signal for the carbon bearing the bromine (C-Br) which will be shifted downfield. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

| IR Spectroscopy | - Two characteristic N-H stretching bands for the primary amine group (~3400-3500 cm⁻¹).- C-H stretching bands for aromatic and methyl groups.- C=C stretching bands in the aromatic region (~1600 cm⁻¹). |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) should be compared with reference spectra from commercial suppliers or spectral databases.[7]

Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct sites for chemical modification: the nucleophilic amino group and the carbon-bromine bond, which is amenable to metal-catalyzed cross-coupling reactions.

Reactions at the Amino Group

The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. Acylation is particularly useful as it forms an amide, which serves as a protecting group that moderates the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.[6]

The Power of the C-Br Bond: Cross-Coupling Reactions

The true synthetic value of the bromine atom lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This positions this compound as a critical building block for introducing the 2,6-dimethylaniline moiety into complex molecules, a common structural motif in pharmaceuticals.

Synthetic Application Workflow: General Cross-Coupling

Caption: Generalized workflow for cross-coupling reactions.

Case Study: Intermediate in Pharmaceutical Synthesis

While specific proprietary synthetic routes are often confidential, building blocks like this compound are structurally related to components of various bioactive molecules. For instance, substituted anilines are core to many kinase inhibitors and other targeted therapies. The 2,6-dimethyl substitution pattern helps to enforce a specific dihedral angle between the aniline ring and an adjacent part of the molecule, which can be crucial for binding to a biological target. Its role as an intermediate in the synthesis of the HIV drug Rilpivirine highlights its industrial relevance.[8]

Safety, Handling, and Storage

Ensuring trustworthiness in any protocol requires a robust understanding of the associated hazards. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [9] |

| H315 | Causes skin irritation. | [9] | |

| H319 | Causes serious eye irritation. | [9] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][10] |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [9][10] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Laboratory Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is more than just a catalog chemical; it is a versatile and valuable tool for the modern synthetic chemist. A thorough understanding of the principles governing its synthesis allows for its efficient and regioselective preparation. Its dual reactivity enables its incorporation into a vast range of complex target molecules, solidifying its importance in the discovery and development of new pharmaceuticals and functional materials. By adhering to rigorous analytical validation and stringent safety protocols, researchers can confidently and responsibly leverage the full potential of this important chemical intermediate.

References

- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 53874-26-3|this compound| Ambeed [ambeed.com]

- 8. innospk.com [innospk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 53874-26-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylaniline is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline ring, offers a versatile platform for the development of complex molecules. This guide provides a comprehensive overview of the structural information, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the fields of drug discovery and materials science.

Physicochemical and Structural Properties

This compound is a solid at room temperature with the chemical formula C₈H₁₀BrN.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 53874-26-3 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Solid | |

| Boiling Point | 273.7±35.0 °C at 760 mmHg | |

| Melting Point | 48-51 °C | |

| Purity | ≥95% | [1] |

The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 3-position, two methyl groups at the 2- and 6-positions, and an amino group at the 1-position. This arrangement influences its reactivity and potential for further functionalization.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2,6-dimethylaniline. The regioselectivity of this reaction is highly dependent on the reaction conditions.

The Role of Reaction Conditions in Regioselectivity

The bromination of 2,6-dimethylaniline can yield two primary isomers: this compound and 4-Bromo-2,6-dimethylaniline. The directing effects of the amino and methyl groups on the aromatic ring play a crucial role in determining the position of bromination.

-

In Glacial Acetic Acid: The bromination of 2,6-dimethylaniline in the presence of glacial acetic acid predominantly yields 4-Bromo-2,6-dimethylaniline.[3] This is due to the ortho- and para-directing nature of the amino group.

-

In Strongly Acidic Medium: In a strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director. Consequently, bromination of 2,6-dimethylaniline in a strongly acidic medium favors the formation of this compound.[3][4]

Regioselective Bromination of 2,6-dimethylaniline

Caption: Influence of reaction conditions on the bromination of 2,6-dimethylaniline.

Experimental Protocol for the Synthesis of this compound

Step 1: Acetylation of 2,6-dimethylaniline

-

Cool 2,6-dimethylaniline in an ice bath.

-

Add acetic anhydride dropwise to the cooled amine. The reaction is exothermic.

-

Complete the reaction on a steam bath.

-

Precipitate the N-(2,6-dimethylphenyl)acetamide by pouring the reaction mixture onto crushed ice.

-

Recrystallize the product from a suitable solvent like ethanol.

Step 2: Bromination of N-(2,6-dimethylphenyl)acetamide

-

Dissolve the N-(2,6-dimethylphenyl)acetamide in concentrated sulfuric acid.

-

Add bromine to the solution. Hydrogen bromide will be evolved.

-

Stir the reaction mixture for several hours.

-

Isolate the product by pouring the reaction mixture onto crushed ice.

-

Recrystallize the N-(3-bromo-2,6-dimethylphenyl)acetamide from a suitable solvent like benzene or methanol.

Step 3: Hydrolysis of the Acetamide

The final step would involve the hydrolysis of the N-(3-bromo-2,6-dimethylphenyl)acetamide to yield this compound. This can be achieved by heating with a strong acid or base.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While specific spectra for the 3-bromo isomer are not provided in the search results, data for the related 4-bromo isomer and other substituted anilines can provide an indication of the expected spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromo-2,6-dimethylaniline shows distinct signals for the aromatic protons, the amino protons, and the methyl protons.[6] For this compound, one would expect to see:

-

Two singlets for the two non-equivalent methyl groups.

-

Two distinct signals for the aromatic protons.

-

A broad singlet for the amino protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Bromo-2,6-dimethylaniline shows characteristic signals for the aromatic carbons and the methyl carbons.[7] For this compound, the spectrum would show signals for the eight unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2,6-dimethylaniline displays characteristic absorption bands for the N-H stretching of the amino group and C-H stretching of the aromatic and methyl groups.[8] Similar characteristic peaks would be expected for this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis, with potential applications in the pharmaceutical and materials science industries.[9]

Pharmaceutical Applications

Substituted anilines are common scaffolds in many pharmaceutical compounds. The presence of the bromine atom in this compound allows for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce diverse substituents. This makes it a valuable starting material for the synthesis of libraries of compounds for drug discovery. For instance, the related 4-Bromo-2,6-dimethylaniline is a key intermediate in the synthesis of Rilpivirine, an HIV treatment.[10]

Materials Science Applications

Aniline derivatives are also used in the synthesis of conductive polymers and other advanced materials.[11] The specific substitution pattern of this compound can be exploited to tune the electronic and physical properties of these materials.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classifications:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[12]

Conclusion

This compound is a synthetically useful building block with a unique substitution pattern that makes it attractive for applications in medicinal chemistry and materials science. Understanding its structural properties, the regioselectivity of its synthesis, and its reactivity is crucial for its effective utilization in research and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]

- 2. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Bromo-2,6-dimethylaniline(24596-19-8) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Bromo-2,6-dimethylaniline(24596-19-8) IR2 spectrum [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. innospk.com [innospk.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Bromo-2,6-dimethylaniline in Organic Solvents

Introduction

3-Bromo-2,6-dimethylaniline is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its structural motif is of significant interest to researchers and drug development professionals, particularly as an intermediate in the synthesis of complex pharmaceutical molecules and agrochemicals. The rational design of synthetic routes, purification strategies (such as crystallization), and formulation development hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility.

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility, provides predictive insights based on structural analysis, and details robust, field-proven experimental protocols for both qualitative and quantitative solubility assessment. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry and pharmaceutical development.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics provides a basis for predicting its behavior in different solvent environments. Key properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 53874-26-3 | [ChemScene][2] |

| Molecular Formula | C₈H₁₀BrN | [PubChem][1] |

| Molecular Weight | 200.08 g/mol | [PubChem][1] |

| Calculated XLogP3 | 2.7 | [PubChem][1] |

| Appearance | Reported as a solid | [Advanced ChemBlocks][3] |

The positive XLogP3 value of 2.7 indicates a degree of lipophilicity, suggesting that this compound will favor organic solvents over water.[1] The presence of an amine (-NH₂) group provides a site for hydrogen bonding, while the aromatic ring and methyl groups contribute to its nonpolar character.

Section 2: Theoretical Principles & Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solutes tend to dissolve in solvents that have similar intermolecular forces. Based on the structure of this compound, we can predict its general solubility profile.

-

Aromatic Ring, Methyl Groups, and Bromine Atom: These components make the molecule substantially nonpolar and lipophilic. They will interact favorably with nonpolar and moderately polar solvents through van der Waals forces and dipole-dipole interactions.

-

Amine (-NH₂) Group: This primary amine is a polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (lone pair on N). This feature promotes solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as chlorinated solvents like Dichloromethane and Chloroform. The related compound 3-Bromo-N,N-dimethylaniline is miscible with chloroform, dichloromethane, and methanol.[4]

-

Good to Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol, where hydrogen bonding can occur. The parent compound, 2,6-dimethylaniline, is very soluble in ethanol.[5] Also expected in moderately polar solvents like Ethyl Acetate and Acetone.

-

Low to Sparingly Soluble: Expected in nonpolar aliphatic hydrocarbon solvents such as Hexane and Heptane. The molecule's polarity, imparted by the amine group, will likely limit its miscibility with purely nonpolar solvents.

Section 3: Experimental Protocol for Qualitative Solubility Determination

For initial screening and solvent selection, a rapid qualitative assessment is invaluable. This protocol allows for the classification of solubility into categories such as "soluble," "partially soluble," or "insoluble."

Causality Behind Experimental Design: This method is designed to be a rapid, resource-efficient primary screen. Using a fixed, small amount of solute and solvent allows for a standardized comparison across different solvents. The vigorous mixing ensures that the system reaches equilibrium quickly, preventing an erroneous "insoluble" result due to poor kinetics.

Step-by-Step Protocol:

-

Preparation: Into a series of clean, dry 1-dram vials, weigh approximately 10 mg of this compound.

-

Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Methanol, Toluene, Ethyl Acetate, Hexane, Acetone, Dichloromethane). This creates a target concentration of ~10 mg/mL.

-

Mixing: Cap each vial securely and vortex at room temperature for 60 seconds.

-

Observation: Allow the vials to stand for 1 minute. Visually inspect each sample against a contrasting background.

-

Classification:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.

-

Insoluble: The solid appears unchanged, with no significant dissolution observed.

-

Caption: Workflow for Qualitative Solubility Assessment.

Section 4: Quantitative Determination via the Equilibrium Shake-Flask Method

For applications requiring precise data, such as process modeling or formulation, a quantitative determination of solubility is essential. The isothermal shake-flask method is a gold-standard, reliable technique.

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. By analyzing supernatant concentrations at multiple time points (e.g., 24 and 48 hours), one can confirm that the system has reached a true thermodynamic equilibrium. If the concentration does not change between these points, the measurement is considered stable and reliable.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap glass vial). "Excess" means enough solid will remain undissolved at equilibrium.

-

Equilibration: Place the container in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours at the same constant temperature. Alternatively, centrifuge the sample in a temperature-controlled centrifuge to rapidly separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Quantitative Shake-Flask Solubility Measurement.

Section 5: Safety and Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound must be consulted before use, data from structurally similar compounds provide important guidance. Related bromo-anilines are classified as harmful and irritants.

-

Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

References

- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]

- 4. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

A Technical Guide to the Safe Handling of 3-Bromo-2,6-dimethylaniline (CAS: 53874-26-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 3-Bromo-2,6-dimethylaniline. As a halogenated aniline derivative, this compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both bromine and amine functionalities, necessitates a thorough understanding of its reactivity and potential hazards to ensure safe laboratory and industrial use.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, grounded in the compound's specific chemical properties.

Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is crucial for predicting its behavior and implementing appropriate safety controls. This compound is an aromatic amine whose characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 53874-26-3 | [2][3] |

| Molecular Formula | C₈H₁₀BrN | [1][2][4] |

| Molecular Weight | 200.08 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3-BroMo-2,6-diMetylaniline | [4] |

| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [2][3] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The primary risks are irritant in nature, affecting the skin, eyes, and respiratory system.[3] While not classified for acute toxicity, the general principle for aniline derivatives is to minimize exposure due to the potential for adverse health effects.

| GHS Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The causality behind these classifications is rooted in the chemical's reactivity. The amine group can interact with biological tissues, and as an aniline derivative, it can be readily absorbed. The presence of the bromine atom can further influence its electronic properties and reactivity.

Safe Handling and Exposure Control Protocols

A proactive approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Directly handling this compound should occur within a certified chemical fume hood to control the inhalation of any dust or aerosols. The ventilation system ensures that airborne particles are captured at the source, preventing them from entering the laboratory environment and the user's breathing zone. An eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for engineering controls but is critical for protecting against direct contact. The selection of PPE should be guided by a risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the manufacturer's breakthrough time data for compatibility. Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: When engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][8] All respiratory protection programs must adhere to OSHA standard 29 CFR 1910.134.

Storage Requirements

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed and clearly labeled.[8]

-

Environment: Store in a cool, dry, and well-ventilated area.[8]

-

Protection: Protect from light and moisture.[1][9] Storing under an inert gas atmosphere is also recommended.[1]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[6][7]

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before handling the chemical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[6][8]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continuous rinsing is crucial. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.

Fire-Fighting Protocol

While not classified as flammable, containers may burn if exposed to fire.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, carbon dioxide (CO2), dry chemical powder, or foam are generally acceptable.[8]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[6][8]

Accidental Release (Spill) Cleanup Protocol

-

Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8]

-

Containment: Prevent the spill from entering drains or waterways.[8]

-

Cleanup (Solid Spill): Carefully sweep or vacuum up the spilled material.[8] Avoid generating dust.[8] Place the material into a suitable, closed, and labeled container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal: All contaminated materials and cleaning supplies must be disposed of as hazardous waste according to regulations.[10]

Stability and Reactivity Profile

-

Reactivity: Generally stable under recommended storage conditions.[7]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Exposure to light, moisture, and incompatible materials.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][7]

-

Hazardous Decomposition Products: As mentioned, combustion can lead to the formation of NOx, CO, CO2, and hydrogen bromide gas.[6]

Toxicological and Ecological Considerations

-

Toxicological Summary: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[3] For many aniline derivatives, comprehensive toxicological data is not available, and it is prudent to assume that the substance may have other uncharacterized adverse health effects. Therefore, minimizing all routes of exposure is the most critical safety principle.

-

Ecological Summary: Specific ecotoxicity data for this compound is limited. However, aniline compounds can be toxic to aquatic life. It is imperative to prevent the release of this chemical into the environment. Do not let the product enter drains, soil, or waterways.[8]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Waste from Residues/Unused Product: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[10] This should be carried out by a licensed professional waste disposal service.[11] Do not mix with other waste streams.

-

Contaminated Packaging: Empty containers retain product residue and can be hazardous. They should be handled in the same manner as the product itself and disposed of at a hazardous or special waste collection point.[10]

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]

- 4. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

3-Bromo-2,6-dimethylaniline: A Technical Guide to its Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylaniline is a substituted aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As with many substituted anilines, a thorough understanding of its hazard profile and toxicological properties is paramount for ensuring safe handling in research and development settings and for predicting the potential toxicological liabilities of novel compounds derived from this scaffold. This technical guide provides an in-depth analysis of the known and potential hazards and toxicity of this compound, drawing upon available data for the compound and structurally related analogues. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for risk assessment and the implementation of appropriate safety protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential for exposure. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | ChemScene |

| Molecular Weight | 200.08 g/mol | ChemScene |

| CAS Number | 53874-26-3 | Advanced ChemBlocks |

| Appearance | Not specified, likely a solid or liquid | - |

| Purity | ≥98% | ChemScene |

| Storage | 4°C, protect from light | ChemScene |

| SMILES | NC1=C(C)C(Br)=CC=C1C | ChemScene |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |

| logP | 2.64814 | ChemScene |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally similar compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dimethylaniline, this compound is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[1][2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Danger or Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H311/H312: Toxic/Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Proposed Metabolic Pathway

The metabolism of substituted anilines, particularly N,N-dimethylanilines, is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[4] The metabolic pathway of this compound is likely to involve a combination of N-dealkylation, N-oxidation, and aromatic hydroxylation.[5][6][7]

A proposed metabolic pathway is as follows:

-

Phase I Metabolism:

-

N-Demethylation: Sequential removal of the methyl groups from the amine nitrogen, catalyzed by CYP450, to form N-methyl-3-bromo-2,6-dimethylaniline and subsequently this compound.[6]

-

N-Oxidation: Oxidation of the nitrogen atom to form the corresponding N-oxide. This pathway is also mediated by CYP450 enzymes.[5]

-

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, a common metabolic pathway for aromatic compounds.[4]

-

-

Phase II Metabolism:

-

The metabolites from Phase I, particularly the hydroxylated and N-demethylated products, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[8]

-

Caption: Proposed metabolic pathway of this compound.

Toxicological Profile

The toxicity of substituted anilines is closely linked to their metabolism and the formation of reactive intermediates.

Acute Toxicity

As indicated by the hazard classification, this compound is expected to be harmful by ingestion, skin contact, and inhalation. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract. Systemic effects observed with other anilines include central nervous system depression and methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[2]

Genotoxicity and Mutagenicity

There is no specific data on the genotoxicity of this compound. However, several substituted anilines and dimethylanilines have been shown to be genotoxic.[9][10] The mechanism of genotoxicity for some dimethylanilines is thought to involve the formation of reactive oxygen species (ROS) through the redox cycling of their aminophenol and quinone imine metabolites.[11] This can lead to oxidative DNA damage. Some N,N-dimethylanilines have tested positive for inducing chromosomal aberrations.[9][10] Therefore, it is prudent to handle this compound as a potential mutagen.

Carcinogenicity

There is no direct evidence for the carcinogenicity of this compound. However, some substituted anilines are known or suspected carcinogens.[5] The carcinogenic potential of these compounds is often linked to their genotoxic effects. Given the potential for metabolic activation to reactive species, long-term exposure to this compound should be minimized.

Experimental Protocols for Toxicity Assessment

For a comprehensive toxicological evaluation of this compound, a battery of standardized tests is recommended. The following are brief overviews of key experimental protocols based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[12][13][14][15][16]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in culture medium.

-

Test Substance Application: The test substance is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50%.[13][14]

Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes an in vivo test for the assessment of acute eye irritation or corrosion.[17][18][19][20] It is typically performed in albino rabbits.

Methodology:

-

Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined for any pre-existing irritation or defects.

-

Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Reversibility Assessment: If effects are present at 72 hours, observations are continued for up to 21 days to assess reversibility.

-

Data Analysis: The scores for corneal, iris, and conjunctival effects are used to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[21][22]

Methodology:

-

Strain Selection: At least five strains of bacteria are used, which are selected to detect different types of point mutations (base-pair substitutions and frameshifts).

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[22]

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the specific strain requires for growth. The plates are incubated for 48-72 hours.

-

Scoring and Data Analysis: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)